molecular formula C14H21NO4 B146644 Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 632-93-9

Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B146644
CAS No.: 632-93-9
M. Wt: 267.32 g/mol
InChI Key: CDVAIHNNWWJFJW-UHFFFAOYSA-N
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Description

Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a symmetric 1,4-dihydropyridine (1,4-DHP) derivative characterized by three methyl substituents at positions 2, 4, and 6, along with ethoxycarbonyl groups at positions 3 and 3. This compound is synthesized via the Hantzsch reaction, typically as a minor byproduct in multicomponent reactions involving nitroacetone, acetoacetic ester, acetaldehyde diethyl acetal, and ammonium acetate . Its structural symmetry distinguishes it from unsymmetrical 1,4-DHPs, which often dominate reaction products due to kinetic preferences in cyclocondensation pathways .

Properties

IUPAC Name

diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAIHNNWWJFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060898
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester
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Molecular Weight

267.32 g/mol
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CAS No.

632-93-9
Record name 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
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Record name DDC (porphyrinogen)
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester
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Record name Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate
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Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enamine formation, where ethyl acetoacetate reacts with ammonium acetate to generate a β-enamino ester intermediate. Subsequent nucleophilic attack by the aldehyde and cyclization yields the 1,4-DHP core. Steric and electronic effects influence regioselectivity, ensuring methyl groups occupy the 2, 4, and 6 positions. A study utilizing cellulose sulfuric acid as a catalyst achieved an 85% yield under solvent-free conditions at 100°C. Key parameters include:

  • Molar Ratios : Aldehyde (1.0 equiv), ethyl acetoacetate (2.5 equiv), ammonium acetate (2.0 equiv).

  • Catalyst Loading : 0.05 g cellulose sulfuric acid per 0.01 moles of aldehyde.

  • Reaction Time : 2–5 hours, monitored by TLC for completion.

Structural Confirmation via X-Ray Crystallography

X-ray diffraction analysis of the diethyl ester derivative reveals a flattened boat conformation for the 1,4-DHP ring, with the N1 and C3 atoms deviating by 0.0970(12) Å and 0.1346(12) Å from the mean plane, respectively. Disorder in one ethyl ester group (occupancies 0.517 and 0.483) and intermolecular N–H···O hydrogen bonding further stabilize the crystal lattice.

Solvent-Free Synthesis Using Heterogeneous Catalysts

Modern green chemistry principles have driven the adoption of solvent-free protocols. Cellulose sulfuric acid, a biodegradable solid acid catalyst, efficiently promotes the Hantzsch reaction under these conditions.

Procedure and Yield Enhancement

In a representative synthesis:

  • Reactants : Vanillin (4-hydroxy-3-methoxybenzaldehyde), ethyl acetoacetate, ammonium acetate.

  • Conditions : Neat mixture refluxed at 100°C for 2–5 hours.

  • Workup : Ice-cold water quench, ethyl acetate extraction, and chromatography.
    Adapting this method for trimethyl substitution requires substituting vanillin with formaldehyde equivalents. The absence of solvent reduces waste and simplifies purification, though steric hindrance from multiple methyl groups may necessitate longer reaction times.

Microwave-Assisted Synthesis with Montmorillonite K-10

Microwave irradiation significantly accelerates the synthesis of 1,4-DHPs. Montmorillonite K-10, an acidic clay catalyst, enables efficient coupling of methyl arenes and ethyl acetoacetate under neat conditions.

Reaction Setup and Efficiency

  • Reactants : Methyl arene (1.0 mmol), ethyl acetoacetate (3.0 mmol), urea hydrogen peroxide (UHP, 4.0 mmol).

  • Catalyst : 20 mg Montmorillonite K-10.

  • Conditions : Microwave irradiation (300 W, 60°C, 15 minutes).
    This method achieves near-quantitative yields by generating aldehydes in situ from methyl arenes via UHP-mediated oxidation. The microwave’s uniform heating mitigates side reactions, making it ideal for thermally sensitive substrates.

Mechanistic Insights

Radical scavenger experiments with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) suppressed product formation (<5% yield), suggesting a radical pathway initiates aldehyde generation. Subsequent steps align with classical Hantzsch mechanisms.

Comparative Analysis of Preparation Methods

Method Catalyst Conditions Yield Time Key Advantages
Classical HantzschCellulose sulfuric acidSolvent-free, 100°C85%2–5 hoursHigh yield; well-established protocol
Microwave-AssistedMontmorillonite K-10Microwave, 60°C~95%15 minutesRapid; solvent-free; high atom economy
Solvent-Free ConventionalNoneReflux, 80–100°C70–80%3–6 hoursSimplicity; no catalyst required

The microwave method outperforms others in speed and efficiency, though catalyst cost and equipment availability may limit scalability. Classical methods remain valuable for small-scale syntheses requiring minimal infrastructure.

Structural and Spectroscopic Characterization

Post-synthesis analysis ensures product integrity and regioselectivity:

  • NMR Spectroscopy : 1H^1H NMR signals at δ 1.2–1.4 ppm (ethyl ester CH3_3), δ 2.3–2.5 ppm (ring CH3_3), and δ 4.1–4.3 ppm (ester CH2_2) confirm substitution patterns.

  • Mass Spectrometry : Molecular ion peak at m/z 281.3 ([M+H]+^+) aligns with the molecular formula C14 _{14}H21 _{21}NO4_4.

  • X-Ray Diffraction : Flattened boat conformation and hydrogen bonding patterns validate the 1,4-DHP scaffold .

Chemical Reactions Analysis

    Reactivity: Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions.

    Common Reactions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are needed to identify major products.

  • Scientific Research Applications

    Biochemical Applications

    1. Induction of Mallory-Denk Bodies

    DDC is primarily known for its role in inducing Mallory-Denk bodies (MDBs) in animal models. These cytoplasmic inclusions are associated with various liver disorders. Research indicates that long-term feeding of DDC to mice can lead to the formation of MDBs, making it a valuable tool for studying liver pathology and the mechanisms underlying liver diseases .

    Case Study Example :
    A study demonstrated that DDC administration over a period of three months resulted in significant MDB formation in mouse models. This model is crucial for understanding the progression of alcoholic and non-alcoholic steatohepatitis .

    2. Hepatotoxicity Studies

    DDC is utilized in hepatotoxicity research due to its ability to mimic liver injury conditions. It helps researchers understand the cellular and molecular responses to liver damage and the potential therapeutic interventions.

    Data Table: Hepatotoxicity Induction Studies

    Study ReferenceDuration of DDC TreatmentObserved Effects
    3 monthsFormation of MDBs
    4 monthsIncreased oxidative stress markers
    2 monthsAltered liver enzyme levels

    Pharmacological Applications

    1. Drug Development

    DDC serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives are explored for potential therapeutic effects against metabolic disorders.

    2. Mechanistic Studies

    Research has shown that DDC can modulate cellular pathways involved in oxidative stress and inflammation. This property makes it a candidate for studying drug interactions and mechanisms of action for new pharmaceuticals.

    Mechanism of Action

  • Comparison with Similar Compounds

    Structural and Physicochemical Comparisons with Analogous 1,4-DHPs

    Substituent Effects on Oxidation Potential

    For example:

    • Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate : 1.14 V → 1.06 V (after optimization in water) .
    • Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : 0.99 V → 1.09 V .

    Table 1: Oxidation Potentials of Selected 1,4-DHPs

    Compound Substituents Oxidation Potential (V) Stability in Water
    2,4,6-Trimethyl 1.14 → 1.06 Low
    4-(3-Nitrophenyl)-2,6-dimethyl 0.99 → 1.09 Moderate
    4-(3,4,5-Trimethoxyphenyl)-2,6-dimethyl N/A High

    The trimethyl derivative’s lower stability in water correlates with its failure to achieve optimized geometry in aqueous molecular models, suggesting susceptibility to hydrolysis or conformational changes .

    Hydrogen-Bonding and Crystallographic Behavior

    Unlike methoxy-substituted 1,4-DHPs (e.g., diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate), which form hydrogen-bonding networks via methoxy oxygen atoms , the trimethyl derivative lacks hydrogen-bond acceptors beyond the N–H group.

    Antimicrobial and Antiparasitic Activity

    However, structurally related compounds highlight substituent-dependent trends:

    • Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : IC₅₀ = 24.62 µM against Leishmania amazonensis promastigotes .
    • Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : IC₅₀ = 34.28 µM against the same target .
    • Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : Antihypertensive activity via calcium channel blockade .

    The absence of aryl or polar substituents in the trimethyl derivative likely diminishes its bioactivity, as electron-rich aromatic groups enhance target binding .

    Cytotoxic Activity

    Symmetric 1,4-DHPs with bulky aryl groups (e.g., diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) show potent cytotoxicity against cancer cells (IC₅₀ = 2.3–11.9 µM for HeLa and MCF-7 lines) .

    Biological Activity

    Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant research findings.

    Chemical Structure and Properties

    • IUPAC Name : Diethyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • Molecular Formula : C₁₄H₂₁N₁O₄
    • Molecular Weight : 267.32 g/mol
    • CAS Number : 632-93-9
    • Structural Features :
      • Contains a pyridine ring with two carboxylate groups.
      • Diethyl ester functional groups contribute to its solubility and bioavailability.

    Pharmacological Effects

    • Calcium Channel Blocker Activity :
      • DDC and its derivatives are known for their role as calcium channel blockers. These compounds can induce vasodilation and hypotensive effects, making them potential candidates for treating hypertension .
    • Neuroprotective Properties :
      • Research indicates that certain dihydropyridine derivatives exhibit neuroprotective effects. DDC has been studied for its potential in protecting neuronal cells from oxidative stress and apoptosis .
    • Antioxidant Activity :
      • DDC has demonstrated antioxidant properties in various experimental models. This activity is crucial in mitigating oxidative damage in biological systems .

    Case Studies and Research Findings

    A selection of studies highlights the biological significance of DDC:

    • Synthesis and Biological Evaluation :
      A study published in MDPI explored the synthesis of unsymmetrical derivatives of dihydropyridines, including DDC. The synthesized compounds were evaluated for their antihypertensive effects, showing promising results in vitro and in vivo .
    • Neuroprotective Effects :
      In a case study examining the neuroprotective effects of dihydropyridine derivatives, DDC was found to significantly reduce neuronal cell death induced by oxidative stress. This suggests its potential use in neurodegenerative diseases .

    Table 1: Summary of Biological Activities of DDC

    Activity TypeDescriptionReference
    Calcium Channel BlockerInduces vasodilation and lowers blood pressure
    NeuroprotectiveProtects neuronal cells from oxidative stress
    AntioxidantReduces oxidative damage in biological systems

    Table 2: Synthesis Methods for DDC

    MethodologyDescriptionYield (%)
    Multicomponent SynthesisInvolves nitroacetone and β-dicarbonyl compoundsUp to 63%
    Traditional EsterificationReaction with diethyl malonateVaries

    Q & A

    Basic: What are the most reliable synthetic methodologies for preparing diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

    Methodological Answer:
    The Hantzsch reaction is a cornerstone for synthesizing 1,4-dihydropyridine derivatives. For this compound, a modified Hantzsch approach involves condensation of ethyl acetoacetate, ammonium acetate, and aldehydes under reflux in ethanol. For example, substituting aldehydes with methyl groups in specific positions can yield the target compound. highlights a solvent-free method using deep eutectic solvents (DES) as catalysts, which avoids traditional acid catalysts like PTSA. This method reduces side reactions and simplifies purification. Key steps include monitoring reaction progress via TLC (e.g., n-hexane/EtOAc 4:1) and recrystallization from ethanol to isolate pure crystals .

    Basic: How is the molecular structure of this compound validated experimentally?

    Methodological Answer:
    Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies reveal the 1,4-dihydropyridine ring adopts a flattened boat conformation, with substituents (e.g., ester groups) influencing planarity. Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the crystal lattice. Refinement using SHELX software ensures accurate positional and thermal displacement parameters. demonstrates how hydrogen atoms are refined using riding models, with methyl groups allowed to rotate freely during refinement .

    Basic: What purification techniques are optimal for isolating this compound?

    Methodological Answer:
    Recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility in polar solvents. For example, cooling a saturated ethanolic solution yields high-purity crystals. Column chromatography (silica gel, gradient elution with hexane/EtOAc) resolves impurities from reaction byproducts. emphasizes TLC-guided fraction collection to ensure purity before crystallization .

    Advanced: What is the mechanism of bromination at the 2,6-methyl positions using N-bromosuccinimide (NBS)?

    Methodological Answer:
    Bromination with NBS in methanol proceeds via radical intermediates. Multinuclear NMR studies (¹H, ¹³C, ¹⁵N) and DFT calculations reveal that NBS abstracts hydrogen from the methyl groups, forming bromomethyl intermediates. Temperature (25–40°C) accelerates the reaction without altering the mechanism. identifies transient intermediates, such as mono- and di-brominated species, detected via 2D-NMR. The reaction’s regioselectivity is confirmed by comparing experimental spectra with DFT-optimized transition-state geometries .

    Advanced: How can computational methods enhance understanding of this compound’s reactivity and stability?

    Methodological Answer:
    Density Functional Theory (DFT) predicts electronic properties, reaction pathways, and transition states. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O) in crystals, correlating with experimental XRD data. For example, uses DFT to validate hydrogen-bonding networks and π-stacking interactions, while IRI (Interaction Region Indicator) maps visualize non-covalent forces. These methods resolve discrepancies between crystallographic data and theoretical models .

    Advanced: How do conflicting data on reaction conditions (e.g., catalyst-free vs. acid-catalyzed synthesis) impact reproducibility?

    Methodological Answer:
    Catalyst-free methods (e.g., DES-mediated synthesis in ) reduce side reactions but require stringent temperature control. In contrast, acid-catalyzed routes (e.g., NH₄HCO₃ in ) may introduce protonation-dependent intermediates, altering reaction kinetics. Researchers must optimize solvent polarity and monitor pH to reconcile discrepancies. Comparative studies using NMR or LC-MS can identify byproducts and validate reaction pathways under varying conditions .

    Advanced: How does structural modification influence biological activity, particularly in calcium channel modulation?

    Methodological Answer:
    The 1,4-dihydropyridine core is critical for binding L-type calcium channels. Substituents at the 2,4,6 positions modulate lipophilicity and binding affinity. For instance, bromination () enhances membrane permeability, while ester groups influence metabolic stability. Molecular docking studies (e.g., ) correlate steric and electronic profiles with activity, guiding lead optimization. In vitro assays (e.g., patch-clamp) validate computational predictions .

    Advanced: What safety protocols are essential for handling this compound in laboratory settings?

    Methodological Answer:
    While toxicity data are limited, recommends:

    • PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    • Storage: Keep in tightly sealed containers in cool, dry environments to prevent degradation .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    Reactant of Route 2
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    Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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